molecular formula C7H16ClNS B13268378 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

Cat. No.: B13268378
M. Wt: 181.73 g/mol
InChI Key: LJAFSCLCEZRJDW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNS. It is a derivative of cyclohexanamine, where a methylsulfanyl group is attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with methylthiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding cyclohexanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanamine.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can modulate the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
  • (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

Uniqueness

2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

2-methylsulfanylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H

InChI Key

LJAFSCLCEZRJDW-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCCC1N.Cl

Origin of Product

United States

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